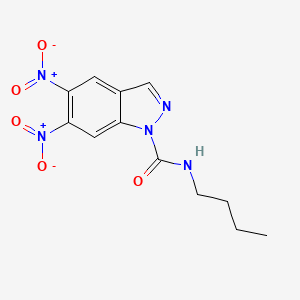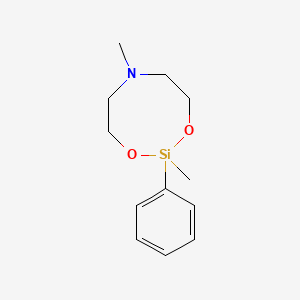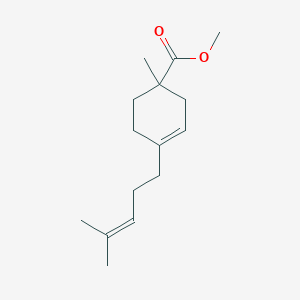
1-Carbomethoxy-1-methyl-4-(4-methyl-3-pentenyl)-3-cyclohexene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Carbomethoxy-1-methyl-4-(4-methyl-3-pentenyl)-3-cyclohexene is an organic compound that belongs to the class of cyclohexenes. These compounds are characterized by a six-membered ring with one double bond. The presence of various functional groups, such as carbomethoxy and methyl groups, can significantly influence the chemical properties and reactivity of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Carbomethoxy-1-methyl-4-(4-methyl-3-pentenyl)-3-cyclohexene typically involves multiple steps, including the formation of the cyclohexene ring and the introduction of functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the cyclohexene ring through cyclization of appropriate precursors.
Functional Group Introduction: Addition of carbomethoxy and methyl groups using reagents such as methyl iodide and methanol in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures.
Análisis De Reacciones Químicas
Types of Reactions
1-Carbomethoxy-1-methyl-4-(4-methyl-3-pentenyl)-3-cyclohexene can undergo various chemical reactions, including:
Oxidation: Conversion of the double bond to an epoxide or other oxidized products.
Reduction: Hydrogenation of the double bond to form a saturated cyclohexane derivative.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
1-Carbomethoxy-1-methyl-4-(4-methyl-3-pentenyl)-3-cyclohexene may have various applications in scientific research, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Carbomethoxy-1-methyl-4-(4-methyl-3-pentenyl)-3-cyclohexene involves its interaction with molecular targets and pathways. This can include binding to specific enzymes or receptors, influencing biochemical processes, and altering cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
1-Carbomethoxy-1-methyl-3-cyclohexene: Lacks the additional pentenyl group.
1-Carbomethoxy-4-(4-methyl-3-pentenyl)-3-cyclohexene: Different substitution pattern on the cyclohexene ring.
Propiedades
Número CAS |
21280-30-8 |
|---|---|
Fórmula molecular |
C15H24O2 |
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
methyl 1-methyl-4-(4-methylpent-3-enyl)cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C15H24O2/c1-12(2)6-5-7-13-8-10-15(3,11-9-13)14(16)17-4/h6,8H,5,7,9-11H2,1-4H3 |
Clave InChI |
GEIXAIBGXQKPFP-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC1=CCC(CC1)(C)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


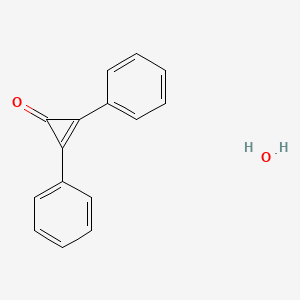


![N~1~-[3-(Trimethylsilyl)propyl]ethane-1,2-diamine](/img/structure/B14703194.png)
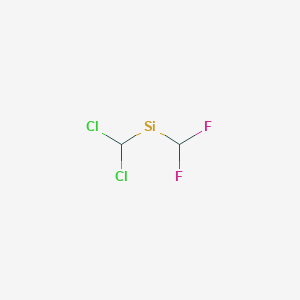
![1,2,4,5-Tetramethyl-3-[(2,4,6-trimethylphenyl)methyl]benzene](/img/structure/B14703202.png)
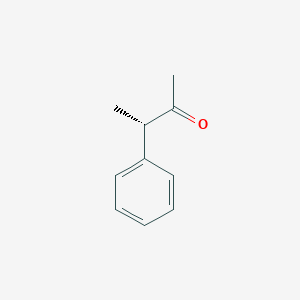
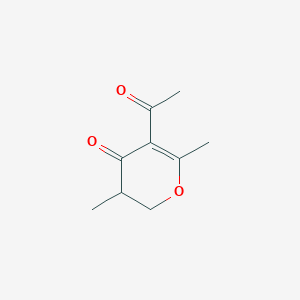
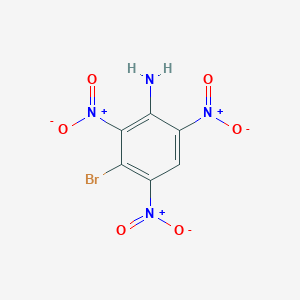
![3-Phenyl-1-[phenyl(3-phenyl-2H-isoindol-1-yl)methylidene]-1H-isoindole](/img/structure/B14703225.png)
